molecular formula C14H15N3 B12750278 N-Methyl varenicline CAS No. 328055-92-1

N-Methyl varenicline

Cat. No.: B12750278
CAS No.: 328055-92-1
M. Wt: 225.29 g/mol
InChI Key: NJHXRPHFYMFVFC-AOOOYVTPSA-N
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Description

Contextualization as a Chemical Derivative

N-Methyl varenicline (B1221332) is structurally a derivative of varenicline, characterized by the addition of a methyl group to the secondary amine of the varenicline molecule. vulcanchem.comsynzeal.com Its formal chemical name is (6R,10S)-2-methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline or 8-methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline. vulcanchem.comchemicea.comsimsonpharma.comsimsonpharma.com This seemingly minor structural modification has significant implications for its chemical properties and its role in pharmaceutical formulations.

Physical and Chemical Properties of N-Methyl Varenicline
PropertyDescriptionReference
CAS Number328055-92-1, 1333145-89-3 synzeal.comchemicalbook.com
Molecular FormulaC14H15N3 vulcanchem.comsynzeal.com
Molecular Weight225.29 g/mol vulcanchem.comchemicea.com
AppearanceBeige-colored solid vulcanchem.com
SolubilitySlightly soluble in DMSO and methanol vulcanchem.com
StabilityHygroscopic vulcanchem.com
Storage ConditionStore at 2-8°C vulcanchem.com

Significance in Pharmaceutical Impurity and Degradation Product Research

The primary significance of this compound in pharmaceutical science lies in its status as a degradation product and impurity of varenicline. researchgate.netvulcanchem.com Its formation is a critical consideration in the manufacturing and storage of varenicline-containing drug products.

Research has shown that this compound (NMV) can be formed through the Eschweiler-Clarke reaction. nih.govvulcanchem.com This chemical process involves the reaction of varenicline's secondary amine with formaldehyde (B43269) and formic acid. nih.govvulcanchem.com These reactants can themselves be generated from the oxidative degradation of excipients commonly used in pharmaceutical formulations, such as polyethylene (B3416737) glycol (PEG). researchgate.netnih.govvulcanchem.com The presence of even trace amounts of formaldehyde can lead to the formation of this compound, impacting the stability and shelf-life of the final drug product. researchgate.net

The identification and quantification of impurities like this compound are crucial for ensuring the safety and efficacy of pharmaceuticals. Regulatory bodies require stringent control over impurity levels. Consequently, significant research has been dedicated to developing analytical methods to detect and quantify this compound in varenicline drug products. google.com These methods often include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). google.comiajps.com

Overview of Current Research Trajectories

Current research concerning this compound is largely driven by the need to control its formation and presence in varenicline formulations. Key areas of investigation include:

Understanding Formation Mechanisms: Detailed studies continue to explore the kinetics and mechanisms of this compound formation. This includes investigating the role of various excipients, manufacturing processes, and storage conditions that may contribute to the degradation of varenicline. researchgate.netnih.gov

Analytical Method Development: There is ongoing work to develop and validate more sensitive and specific analytical methods for the detection and quantification of this compound. google.comiajps.com This is essential for quality control during drug manufacturing and for stability studies.

Formulation Strategies: A significant research focus is on developing robust formulations that minimize the degradation of varenicline and the formation of this compound. This includes the selection of stable excipients and the use of antioxidants or oxygen scavengers in packaging to prevent oxidative degradation. researchgate.netnih.gov For instance, research has shown that keeping the concentration of PEG low in coatings can prevent its degradation and subsequent reaction with varenicline. researchgate.netnih.gov

Reference Standard Synthesis: The synthesis and characterization of pure this compound are necessary to serve as a reference standard for analytical testing. synzeal.comaxios-research.com This allows for accurate identification and quantification of this impurity in drug samples.

Key Research Areas for this compound
Research AreaObjectiveKey Findings/Approaches
Formation MechanismTo understand how this compound is formed from varenicline.Identified Eschweiler-Clarke reaction with formaldehyde and formic acid from excipient degradation (e.g., PEG) as a primary pathway. researchgate.netnih.govvulcanchem.com
Analytical MethodsTo accurately detect and quantify this compound.Development and validation of HPLC and LC-MS methods. google.comiajps.com
Formulation DevelopmentTo prevent or minimize the formation of this compound in drug products.Use of antioxidants, oxygen scavengers, and controlling excipient concentrations. researchgate.netnih.gov
Reference StandardsTo provide a pure standard for analytical purposes.Chemical synthesis and characterization of this compound. synzeal.comaxios-research.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

328055-92-1

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

(1R,12S)-14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C14H15N3/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14/h2-3,5-6,9-10H,4,7-8H2,1H3/t9-,10+

InChI Key

NJHXRPHFYMFVFC-AOOOYVTPSA-N

Isomeric SMILES

CN1C[C@H]2C[C@@H](C1)C3=CC4=NC=CN=C4C=C23

Canonical SMILES

CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23

Origin of Product

United States

Mechanistic Pathways of N Methyl Varenicline Formation

Elucidation of Chemical Reaction Mechanisms

The primary chemical route to N-Methyl varenicline (B1221332) is a well-established organic reaction.

The formation of N-Methyl varenicline (NMV) from varenicline occurs via the Eschweiler-Clarke reaction. researchgate.netnih.govresearchgate.net This chemical reaction methylates a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.org In the context of varenicline, which contains a secondary amine, the reaction proceeds to form the tertiary amine, this compound. vulcanchem.com This has been identified as a notable degradation pathway in controlled-release formulations of varenicline tartrate. nih.govvulcanchem.com The reaction is significant as it represents a case of this specific chemical transformation happening during the storage of solid pharmaceutical products. researchgate.netvulcanchem.com

In the Eschweiler-Clarke reaction, both formaldehyde and formic acid are essential for the N-methylation of varenicline's secondary amine. nih.govvulcanchem.com Formaldehyde first reacts with the amine to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine. wikipedia.org This process results in the formation of this compound. researchgate.net It has been documented that these reactants can originate from the degradation of certain pharmaceutical excipients. vulcanchem.com

Influence of Excipient-Drug Interactions on this compound Formation

Excipients used in pharmaceutical formulations can play a direct role in the formation of this compound by providing the necessary reactants.

The oxidative degradation of polyethylene (B3416737) glycol (PEG), an excipient used in the osmotic coatings of some controlled-release tablets, can produce formaldehyde and formic acid. researchgate.netnih.govvulcanchem.com These degradation products then serve as the methylating agents in the Eschweiler-Clarke reaction with varenicline. vulcanchem.com The degradation of PEG and the subsequent formation of this compound are heavily dependent on the physical state of the PEG in the formulation. nih.govvulcanchem.com When the concentration of PEG in a coating is low enough, it remains phase-compatible with other components like cellulose (B213188) acetate, which can effectively prevent its degradation. nih.gov

Table 1: Impact of PEG on Varenicline Degradation

Formulation Component Observation Implication
Polyethylene Glycol (PEG) Can undergo oxidative degradation. researchgate.netvulcanchem.com Source of formaldehyde and formic acid. researchgate.netvulcanchem.com
Varenicline Reacts with formaldehyde and formic acid. researchgate.netvulcanchem.com Formation of this compound. researchgate.netvulcanchem.com

Carbohydrate-containing excipients, such as maltodextrin (B1146171), have been studied in varenicline formulations. google.comresearchgate.net Degradation products of maltodextrin can potentially react with varenicline to form impurities like this compound and Varenicline-N-Glucoside. google.com However, some research suggests that maltodextrin can be effective in reducing certain other impurities, like nitrosamines, in varenicline drug products. researchgate.net

Catalytic and Environmental Factors in this compound Generation

Beyond the core reactants, other factors can influence the rate and extent of this compound formation. The presence of trace amounts of transition metals can promote the degradation of excipients like PEG. researchgate.net The use of antioxidants in tablet coatings and oxygen scavengers in packaging can help prevent the oxidative degradation of PEG, thereby ensuring the stability of the drug. researchgate.netnih.gov Additionally, the formation of N-nitrosamines, another class of impurities, can be influenced by pH, with acidic conditions sometimes favoring their formation. googleapis.com While distinct from N-methylation, this highlights the general sensitivity of varenicline to its chemical environment.

Table 2: Compound Names

Compound Name Abbreviation
This compound NMV
Varenicline
Formaldehyde
Formic Acid
Polyethylene Glycol PEG
Cellulose Acetate
Maltodextrin

Role of Oxidative Processes and Oxygen Presence

The generation of formaldehyde and formic acid, the essential precursors for the N-methylation of varenicline, is fundamentally linked to oxidative processes. researchgate.netnih.gov Studies have demonstrated that the oxidative degradation of polyethylene glycol (PEG), a widely used excipient in pharmaceutical coatings, is a primary source of these reactive impurities. researchgate.netnih.govvulcanchem.com

The degradation of PEG is an oxygen-dependent process. mdpi.com Molecular oxygen is required for the radical chain scission mechanism that breaks down the PEG polymer into smaller molecules, including formaldehyde and formic acid. mdpi.com The critical role of oxygen is highlighted by findings that the N-methylation of varenicline can be effectively stopped by purging with nitrogen or by using oxygen scavengers in packaging. researchgate.netmdpi.com The presence of water and pro-oxidants like hydrogen peroxide can further increase the rate of impurity formation. researchgate.net Conversely, the inclusion of antioxidants in formulations serves to prevent this oxidative degradation of PEG, thereby ensuring the stability of the varenicline molecule by preventing the formation of its N-methylated counterpart. researchgate.netnih.gov

ConditionObservationImplication for this compound FormationReference
Presence of Molecular OxygenRequired for the oxidative degradation of polyethylene glycol (PEG) into formaldehyde and formic acid.Essential for the generation of precursors. mdpi.com
Nitrogen Purging / Oxygen ScavengersCompletely stops or prevents the N-methylation reaction.Demonstrates the critical role of oxygen in the formation pathway. researchgate.netmdpi.com
Presence of AntioxidantsPrevents the degradation of PEG.Inhibits the formation of this compound by preventing precursor generation. researchgate.netnih.gov
Presence of Water / Hydrogen PeroxideIncreases the rate of formation of all impurities from PEG degradation.Accelerates the formation pathway. researchgate.net

Contribution of Transition Metals in N-Methylation Pathways

Transition metals play a significant role in promoting the N-methylation of varenicline by catalyzing the initial oxidative degradation of excipients like PEG. researchgate.netmdpi.com These metals can be present as trace impurities in raw materials or as intentionally added components, such as iron oxides used for coloring tablet film coatings. researchgate.netmdpi.com

The presence of transition metals like iron can initiate the radical chain reaction needed for PEG degradation, even at very low concentrations. mdpi.com Studies involving the combination of PEG and iron oxides, which are found in numerous approved tablet formulations, have shown increased concentrations of N-methyl impurities in amine-containing drugs. researchgate.netnih.gov While the broader field of organic chemistry recognizes transition metals such as Ruthenium (Ru), Iron (Fe), Iridium (Ir), and Copper (Cu) as efficient catalysts for the N-methylation of amines, their role in the specific context of varenicline degradation is primarily as initiators of the process that generates the necessary methylating agents (formaldehyde and formic acid). researchgate.netacs.orgnih.gov The catalytic activity of these metals accelerates the breakdown of PEG, leading to a higher concentration of reactive impurities and consequently, an increased formation of this compound. researchgate.netmdpi.com

Metal SpeciesObserved Role/ContextEffect on N-MethylationReference
Transition Metals (General)Can be present as trace impurities in raw materials and are known to promote degradation.Initiate/catalyze the oxidative degradation of excipients that produces methylation precursors. researchgate.net
Iron OxidesCommonly used colorants in tablet coatings, often in combination with PEG.Promotes PEG degradation, leading to increased formation of N-methyl impurities. researchgate.netnih.govmdpi.com
Ruthenium (Ru), Iron (Fe), Copper (Cu), Cobalt (Co), etc.Known homogeneous and heterogeneous catalysts for the N-methylation of amines in synthetic chemistry.Illustrates the general catalytic potential of transition metals in N-methylation reactions. acs.orgnih.govchemrxiv.org
Osmium TetroxideUsed as an oxidizing agent in a synthetic route to produce varenicline intermediates.Demonstrates the utility of transition metal oxides in oxidative reactions related to varenicline synthesis. googleapis.com

Advanced Analytical Characterization and Quantification of N Methyl Varenicline

Spectroscopic and Spectrometric Identification Techniques

Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural confirmation of N-Methyl varenicline (B1221332). These techniques provide detailed information about the molecule's mass, elemental composition, and structural features.

Application of Mass Spectrometry (e.g., UPLC/MS, LC-ESI-HRMS) for Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the analysis of N-Methyl varenicline.

Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) combines the high-resolution separation capabilities of UPLC with the sensitive detection and structural information provided by mass spectrometry. This technique has been effectively utilized in the impurity profiling of varenicline, enabling the separation and identification of this compound from the parent drug and other related substances. akjournals.comakjournals.com The enhanced speed and resolution of UPLC allow for rapid and efficient analysis. akjournals.com

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) is a key technique for the definitive structural elucidation of this compound. google.com The U.S. Food and Drug Administration (FDA) has published a validated LC-ESI-HRMS method for the determination of N-nitroso-varenicline, a related impurity, which highlights the suitability of this technique for analyzing varenicline derivatives. restek.comfda.govfda.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments with a high degree of confidence. nih.gov This is crucial for distinguishing it from other compounds with similar nominal masses. The soft ionization technique of ESI is well-suited for the analysis of polar molecules like this compound, minimizing fragmentation during the ionization process and providing clear molecular ion information. ijpsr.com

In a typical LC-MS/MS approach for quantifying impurities in varenicline, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. This allows for highly selective and sensitive detection of the target analyte. For instance, the transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored. ijpsr.comjrespharm.com

Technique Application in this compound Analysis Key Advantages
UPLC/MS Separation and identification of this compound in the presence of varenicline and other impurities. akjournals.comakjournals.comHigh resolution, speed, and sensitivity.
LC-ESI-HRMS Definitive structural elucidation and accurate mass measurement. google.comrestek.comfda.govHigh mass accuracy, determination of elemental composition, high sensitivity. fda.govnih.gov
LC-MS/MS (MRM) Selective and sensitive quantification of this compound. ijpsr.comjrespharm.comHigh selectivity and sensitivity.

Other Spectroscopic Modalities for Chemical Characterization

While mass spectrometry is central to identification, other spectroscopic techniques provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for the complete structural assignment of this compound. google.com NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the N-methyl group's presence and its position within the varenicline scaffold. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the this compound molecule. researchgate.net The presence of specific absorption bands can confirm the integrity of the core structure and the addition of the methyl group.

UV-Visible Spectrophotometry is often used for routine quantification and to provide basic information about the chromophoric system of the molecule. usp.orgpharmaexcipients.com The UV spectrum of this compound would be expected to be similar to that of varenicline, with slight shifts in the absorption maxima. usp.org

Chromatographic Methodologies for Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from varenicline and other process-related impurities and degradation products, allowing for accurate purity assessment.

Development of High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC is the most widely used technique for the analysis of varenicline and its impurities. researchgate.net Several HPLC methods have been developed and validated for the quantification of varenicline and its related substances in bulk drug and pharmaceutical dosage forms. iajps.com These methods typically utilize a C18 or C8 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). usp.orgresearchgate.netiajps.com Detection is commonly performed using a UV detector. usp.orgiajps.com A patent for highly pure varenicline mentions the resolution of the methylvarenicline impurity from varenicline by HPLC with a relative retention time (RRt) of 1.6. google.com

A specific HPLC method was developed to analyze for this compound as an impurity that could form from the reaction of varenicline with degradation products of maltodextrin (B1146171). google.com

HPLC Method Parameter Typical Conditions for Varenicline Impurity Analysis
Column Reversed-phase C18 or C8 usp.orgresearchgate.netiajps.com
Mobile Phase Buffer (e.g., phosphate, ammonium acetate) and Acetonitrile/Methanol usp.orgresearchgate.netiajps.com
Detection UV at specific wavelengths (e.g., 235 nm, 320 nm) iajps.com
Flow Rate Typically 1.0 - 1.3 mL/min usp.orgiajps.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

As discussed in section 3.1.1, LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This is particularly valuable for the analysis of complex mixtures and for the trace-level quantification of impurities like this compound. akjournals.com LC-MS methods have been developed for the analysis of potential genotoxic impurities in varenicline, demonstrating the sensitivity of this technique. jrespharm.com The FDA has also published an LC-MS method for the determination of N-nitroso-varenicline. fda.gov

Exploration of Other Chromatographic Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)

While HPLC and LC-MS are the primary analytical tools, other chromatographic techniques can be employed, particularly for isolation and preliminary analysis.

Column Chromatography can be used for the preparative isolation of this compound from synthesis reaction mixtures or degradation samples. This allows for the collection of a sufficient quantity of the pure compound for further spectroscopic characterization. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative monitoring of reactions and for preliminary purity checks. google.com It can help to visualize the presence of this compound and other impurities relative to the main component.

Quantitative Analysis and Impurity Profiling

The quantitative analysis and impurity profiling of this compound are critical for ensuring the quality and purity of the parent drug, Varenicline. As an impurity, this compound can arise during the synthesis or degradation of Varenicline, particularly from the reaction of the amine moiety with formaldehyde (B43269) and formic acid in an Eschweiler-Clarke reaction. researchgate.net Therefore, robust and validated analytical methods are essential for its detection and quantification in bulk drug substances and finished pharmaceutical products. synzeal.comaxios-research.com

Analytical Method Development and Validation for this compound

The development of analytical methods for this compound primarily focuses on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), techniques renowned for their specificity and sensitivity in separating and quantifying impurities. iajps.comakjournals.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. nih.gov

A specific HPLC with a reversed-phase column is often employed to separate this compound from Varenicline and other related impurities. google.com For instance, a gradient reversed-phase HPLC procedure has been developed and validated for the analysis of Varenicline and its organic impurities. usp.org The validation of these methods confirms their specificity, linearity, accuracy, precision, and robustness. usp.org

UPLC methods have also been successfully developed for the quantification of Varenicline's related substances, including process-related impurities and degradation products. akjournals.com These methods offer advantages such as shorter run times and improved resolution. akjournals.com The separation of this compound is typically achieved on a C18 or C8 reversed-phase column using a mobile phase consisting of a buffer (such as potassium dihydrogen phosphate) and an organic solvent like acetonitrile. iajps.comnih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength around 235 nm. iajps.comnih.govjocpr.com

A summary of typical chromatographic conditions used for the analysis of Varenicline impurities, including this compound, is presented below.

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) nih.govGL Sciences InertSustain AQ-C18 (150 mm x 4.6 mm, 3 µm) usp.orgReversed-phase UPLC column akjournals.com
Mobile Phase Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (10:90, v/v), pH 3.5 nih.govGradient elution with a buffer (e.g., potassium phosphate) and acetonitrile. usp.orgGradient elution with buffer and acetonitrile/methanol mixture. akjournals.com
Flow Rate 1.0 mL/min nih.gov1.3 mL/min usp.org0.35 mL/min akjournals.com
Detection UV at 235 nm nih.govPDA at 210 nm usp.orgUV at 235 nm akjournals.com
Column Temp. Ambient nih.gov29°C usp.org40°C akjournals.com

Validation studies for these methods demonstrate good linearity over the tested concentration ranges, with correlation coefficients (r) often exceeding 0.999. nih.govresearchgate.net Precision is confirmed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically below 2%. nih.govjocpr.com Accuracy is established by recovery studies, with mean recoveries generally falling within 98-102%. jocpr.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Establishing the limits of detection (LOD) and quantification (LOQ) is a crucial part of the validation process for any analytical method intended for impurity analysis. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. akjournals.com

For this compound and other Varenicline impurities, these limits are determined by methods such as the signal-to-noise ratio approach (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve. akjournals.com

The United States Pharmacopeia (USP) has detailed a validated HPLC method where the LOQ for organic impurities, including this compound, was established at 0.10% of the sample concentration. usp.org Other developed methods have reported even lower limits. For example, a UPLC method for related substances of Varenicline tartrate reported detection limits ranging between 0.002% and 0.004%, depending on the specific impurity. akjournals.com Another HPLC method reported an LOD of 0.38 µg/mL and an LOQ of 1.11 µg/mL for Varenicline. nih.govjocpr.com The sensitivity of these methods ensures that even trace levels of this compound can be reliably controlled. veeprho.com

The table below summarizes findings on the LOD and LOQ for Varenicline and its impurities from various studies.

MethodAnalyte(s)LODLOQSource
HPLC Varenicline0.38 µg/mL1.11 µg/mL nih.govjocpr.com
UPLC Varenicline Impurities0.002% - 0.004%Not specified akjournals.com
HPLC Organic ImpuritiesNot specified0.10% of sample concentration usp.org
HPLC Varenicline2.29 µg/mL6.95 µg/mL jocpr.com

Neuropharmacological and Structure Activity Relationship Sar Considerations for N Methyl Varenicline

Structural Homology to Varenicline (B1221332) and Nicotinic Acetylcholine (B1216132) Receptor Ligands

Varenicline's efficacy is rooted in its high affinity and partial agonist activity at the α4β2 subtype of the nicotinic acetylcholine receptor. researchgate.netnih.gov It was developed from the lead compound cytisine (B100878), a plant alkaloid, with structural modifications aimed at improving its binding affinity and pharmacokinetic profile. nih.govnih.gov N-Methyl varenicline, as a direct derivative, shares the same foundational azapolycyclic framework but differs by the addition of a methyl group to the secondary amine in the piperidine-like ring structure. google.com

Varenicline and this compound possess an identical rigid, polycyclic core structure, which is crucial for orienting the key pharmacophoric elements within the nAChR binding site. The key difference is the transformation of the secondary amine in varenicline to a tertiary amine in this compound.

Table 1: Structural Comparison of Varenicline and this compound

Feature Varenicline This compound
Chemical Formula C₁₃H₁₃N₃ C₁₄H₁₅N₃
Molecular Weight 211.26 g/mol 225.30 g/mol
Core Structure 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h] acs.orgbenzazepine Identical

| Key Functional Group | Secondary Amine (-NH-) | Tertiary Amine (-N-CH₃) |

The secondary amine of varenicline is critical for its interaction with the nAChR. It is believed to form a key hydrogen bond with a backbone carbonyl group of a tryptophan residue in the receptor's binding pocket, a common interaction for many nAChR ligands. nih.gov

The methylation of this nitrogen to form this compound has profound negative implications for receptor binding and efficacy:

Loss of Hydrogen Bonding Capability: The conversion of the secondary amine to a tertiary amine eliminates the hydrogen atom necessary for this crucial hydrogen bond donation. This loss of a key interaction point would significantly weaken the ligand's binding affinity.

Steric Hindrance: The addition of the methyl group introduces steric bulk in a spatially constrained region of the receptor's binding site. This is supported by studies on cytisine derivatives, where methylation of the equivalent piperidine (B6355638) ring nitrogen resulted in a significant loss of affinity for α4β2 nAChRs, which was attributed to steric hindrance with a tyrosine residue (Tyr-91). nih.gov This suggests a similar clash would occur with this compound.

These structural changes directly translate to a drastic reduction in pharmacological activity. Experimental data, though limited, indicates that this compound (referred to as N₂ varenicline 6 in one study) exhibits very poor efficacy at both high-sensitivity and low-sensitivity α4β2 nAChRs. nih.gov

In Silico Modeling and Predictive Pharmacological Analysis

While specific in silico studies for this compound are not published, the principles of computational modeling for nAChR ligands can be used to predict its behavior.

Computational docking simulations for varenicline have been performed to elucidate its binding mode within homology models of the α4β2 nAChR. nih.gov These studies confirm the importance of the secondary amine's interaction with the receptor.

For this compound, it is highly probable that docking studies would predict a significant decrease in binding affinity. The introduction of the methyl group would likely lead to:

An inability to form the critical hydrogen bond.

High-energy steric clashes with surrounding amino acid residues in the binding pocket.

In fact, one research group noted that a computational model for the α4β2 nAChR-N-Methyl varenicline system was not constructed precisely because of the extremely low level of activity and potency observed experimentally for the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies correlate physicochemical properties of compounds with their biological activities. For nAChR ligands, 3D-QSAR models have highlighted that steric interactions are a major determinant of binding affinity. nih.govacs.org These models often show that bulky substituents in certain positions are detrimental to affinity. nih.gov

Although no QSAR studies specifically including this compound have been identified, its properties would fit within existing models as a compound with predicted low activity. The addition of the methyl group (an increase in steric bulk at a sensitive position) would be flagged in a QSAR model as a feature that negatively impacts the binding affinity for α4β2 nAChRs.

Investigational Receptor Binding Profiles

Direct, quantitative investigational binding data for this compound is scarce in publicly available literature, likely because its low potency makes it an unattractive candidate for detailed pharmacological profiling. As a known impurity, the focus of analysis has been on its detection and characterization rather than its receptor activity. nih.govdaicelpharmastandards.com

However, functional assays provide a clear indication of its pharmacological profile. Studies using Xenopus oocytes expressing human α4β2 nAChRs have demonstrated that this compound has "very poor efficacy" at both the high-sensitivity and low-sensitivity states of the receptor. nih.gov Due to this extremely low activity, its binding affinity constant (Ki) was not determined. nih.gov

For context, the parent compound, varenicline, binds with high affinity to several nAChR subtypes.

Table 2: Investigational Receptor Binding and Efficacy Data for Varenicline

Receptor Subtype Binding Affinity (Ki) Functional Activity Source
α4β2 0.06 - 0.17 nM Partial Agonist nih.govnih.govsbpt.org.br
α3β4 ~240 nM Partial Agonist sbpt.org.br
α7 ~322 nM Full Agonist researchgate.netnih.gov
α6β2* 0.12 nM Partial Agonist nih.gov
α1β1γδ >1000 nM No Response sbpt.org.br

Binding affinity for α6β2* was determined in rat striatal sections.

The profound difference in activity between varenicline and its N-methylated form underscores the critical importance of the secondary amine for high-affinity binding and partial agonism at the α4β2 receptor.

Potential Affinity for α4β2 Nicotinic Acetylcholine Receptors

No binding assay data (e.g., Kᵢ values) for this compound is available.

Interactions with Other nAChR Subtypes (e.g., α7, α3β4, α6β2)

There is no information on the binding profile or selectivity of this compound at other nAChR subtypes.

Hypothetical Functional Modulation at nAChRs (Agonism, Partial Agonism, Antagonism)

The functional activity (e.g., EC₅₀, intrinsic efficacy) of this compound at any nAChR subtype has not been reported.

Theoretical Effects on Neurotransmitter Release Pathways

No studies have investigated the impact of this compound on neurotransmitter systems, such as the mesolimbic dopamine (B1211576) pathway.

Considerations for In Vitro Functional Assays

As no primary research on the functional pharmacology of this compound has been published, there are no specific assay considerations to report.

Research on N Methyl Varenicline As an Analytical Reference Standard

Role in Pharmaceutical Quality Control and Manufacturing Processes

In the realm of pharmaceutical quality control (QC) and manufacturing, N-Methyl varenicline (B1221332) serves as a reference standard to identify and quantify this specific impurity in batches of varenicline. synzeal.comaxios-research.comclearsynth.com The presence of impurities can affect the efficacy and safety of a drug, making their control a regulatory requirement. daicelpharmastandards.com

Key applications in this area include:

Impurity Profiling: Pharmaceutical manufacturers use N-Methyl varenicline to develop a comprehensive profile of potential impurities in their varenicline products. axios-research.comsynzeal.com

Routine Batch Testing: During the manufacturing process, each batch of varenicline is tested to ensure that the level of this compound does not exceed predefined limits. synzeal.comclearsynth.com

Stability Studies: this compound is used in stability studies to assess how the impurity levels change over time under various storage conditions. This helps in determining the shelf-life of the drug product. axios-research.comsynzeal.com A study has shown that this compound can be formed through the degradation of varenicline in the presence of certain excipients like polyethylene (B3416737) glycol (PEG). researchgate.net

Application in Analytical Method Validation (AMV)

Analytical Method Validation (AMV) is a critical process in the pharmaceutical industry to ensure that the analytical methods used for testing are reliable, accurate, and reproducible. iajps.com this compound as a reference standard is indispensable for this process. synzeal.comaxios-research.comclearsynth.com

The application of this compound in AMV involves:

Specificity/Selectivity: The reference standard helps to demonstrate that the analytical method can distinguish between varenicline and its impurities, including this compound. iajps.comusp.org

Linearity: By preparing a series of dilutions of the this compound reference standard, a linear relationship between the concentration and the analytical signal can be established. iajps.comjocpr.com

Accuracy: The accuracy of the method is determined by comparing the measured amount of this compound in a sample to the known amount of the added reference standard. iajps.comjocpr.com

Precision: The precision of the method, which includes repeatability and intermediate precision, is assessed by analyzing multiple preparations of the this compound reference standard. iajps.comusp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of this compound that can be reliably detected and quantified by the analytical method. google.com

A high-performance liquid chromatography (HPLC) method was developed for the analysis of varenicline tablets, and its validation according to USP General Chapter <1225> demonstrated its specificity, linearity, accuracy, and precision. usp.org

Development and Certification of Reference Materials

The development and certification of this compound as a reference material involve a rigorous process to ensure its identity, purity, and stability. synzeal.comaxios-research.comclearsynth.com This process is crucial for providing a reliable standard for pharmaceutical analysis.

Steps in the development and certification include:

Synthesis and Purification: this compound is synthesized and purified to a high degree. daicelpharmastandards.com

Characterization: The chemical structure and identity of the compound are confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. synzeal.comaxios-research.com

Purity Assessment: The purity of the reference material is determined using chromatographic methods like HPLC, and potential impurities are identified and quantified. usp.org

Certification: Once the identity and purity are established, the material is certified as a reference standard, often with a specified purity value and uncertainty. axios-research.comsynzeal.com This certification may be traceable to pharmacopeial standards like those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.comaxios-research.com

The United States Pharmacopeia (USP) provides this compound as a Pharmaceutical Analytical Impurity (PAI), which is distinct from an official USP Reference Standard but serves a similar purpose in analytical testing. usp.org

Future Research Directions and Unexplored Avenues

Deeper Mechanistic Understanding of Excipient-Driven N-Methylation

The formation of N-Methyl varenicline (B1221332) (NMV) in solid dosage forms is primarily an excipient-driven process. nih.govresearchgate.net Specifically, the degradation of polyethylene (B3416737) glycol (PEG), a common excipient in tablet coatings, can generate formaldehyde (B43269) and formic acid. nih.govresearchgate.net These reactive impurities can then interact with the secondary amine of varenicline in an Eschweiler-Clarke reaction to produce NMV. nih.govresearchgate.net This reaction has been observed during the storage of solid pharmaceutical formulations. nih.govresearchgate.net

Future research should focus on elucidating the precise kinetics and thermodynamics of this reaction under various storage conditions. Investigating the role of other excipients and trace impurities, such as heavy metals, in catalyzing or mitigating this N-methylation is also a critical area of exploration. nih.gov For instance, trace levels of formaldehyde, as low as 8 ppm, have been shown to cause significant degradation of other amine-containing active pharmaceutical ingredients (APIs). nih.gov

Key Research Questions:

What is the activation energy for the Eschweiler-Clarke reaction between varenicline and PEG degradation products?

How do different grades and sources of PEG, with varying levels of impurities, affect the rate of NMV formation?

Can specific antioxidants or scavengers be incorporated into formulations to selectively inhibit the oxidative degradation of PEG, thereby preventing NMV formation? nih.govresearchgate.net

What is the impact of other excipients, such as microcrystalline cellulose (B213188), which may contain reducing sugars like glucose, on the degradation pathways of varenicline? nih.gov

Comprehensive Pharmacological Characterization of N-Methyl Varenicline's Unique Profile

While varenicline is a well-characterized partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, the pharmacological profile of NMV remains largely unexplored. nih.govresearchgate.netdrugbank.com It is essential to determine if the methylation of the secondary amine alters the compound's binding affinity, selectivity, and efficacy at various nicotinic receptor subtypes.

A thorough in-vitro and in-vivo pharmacological evaluation is necessary to understand the potential biological activity of NMV. This characterization should include receptor binding assays, functional assays to determine agonist or antagonist activity, and studies to assess its potential impact on the central nervous system.

Interactive Data Table: Potential Pharmacological Investigations for this compound

Assay Type Objective Receptor Subtypes of Interest Potential Outcomes
Radioligand Binding AssaysTo determine the binding affinity (Ki) of NMV.α4β2, α3β4, α7Comparison of NMV's affinity to that of varenicline.
Functional Assays (e.g., Calcium Flux)To assess the functional activity (agonist, partial agonist, or antagonist) and efficacy (Emax) of NMV.α4β2, α3β4, α7Determination of whether NMV mimics, blocks, or partially activates the receptors.
In-vivo MicrodialysisTo measure the effect of NMV on neurotransmitter release (e.g., dopamine) in key brain regions.N/AUnderstanding the potential for NMV to modulate reward pathways.

Advanced Analytical Techniques for Ultra-Trace Level Detection of this compound

The detection and quantification of NMV at trace levels are critical for quality control and stability testing of varenicline drug products. google.com Current methods often rely on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC). nih.govresearchgate.net However, the development of more sensitive and specific analytical techniques is an important area for future research.

Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed for quantifying other varenicline impurities, such as nitrosamines, and similar approaches could be optimized for NMV. google.com The goal is to achieve low limits of detection (LOD) and quantification (LOQ) to ensure that even minute amounts of NMV can be accurately measured. google.com

Potential advancements in analytical techniques could include:

Development of highly sensitive LC-MS/MS methods: This would allow for the selective and precise quantification of NMV in the presence of varenicline and other impurities.

Use of advanced chromatographic columns: Columns with novel stationary phases could improve the separation of NMV from structurally similar compounds.

Implementation of derivatization techniques: Pre-column derivatization could enhance the detectability of NMV, particularly for UV or fluorescence-based detection methods. researchgate.net

Exploration of this compound in Structure-Based Drug Design Principles

Understanding the structure-activity relationship (SAR) of varenicline and its derivatives, including NMV, is fundamental to the principles of structure-based drug design. drugdesign.orgnih.gov By analyzing how the addition of a methyl group to the varenicline scaffold affects its interaction with nicotinic receptors, researchers can gain valuable insights for the design of new and improved ligands. nih.govnih.gov

Key aspects to explore include:

Computational Docking Studies: Simulating the binding of NMV to the crystal structure of the α4β2 receptor to predict its binding mode and affinity.

Comparative Analysis: Comparing the docked pose of NMV with that of varenicline to identify key differences in molecular interactions.

Synthesis of Analogs: The synthesis and pharmacological evaluation of other N-alkylated varenicline derivatives could further elucidate the SAR at this position, providing a clearer understanding of how modifications to the secondary amine impact biological activity. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine the efficacy of varenicline compared to other smoking cessation therapies like bupropion and nicotine replacement therapy (NRT)?

  • Methodological Answer: Efficacy is assessed through randomized controlled trials (RCTs) measuring continuous abstinence rates (CARs) and prolonged abstinence rates (PARs), validated by biomarkers like carbon monoxide (CO) or cotinine levels. Meta-analyses of RCTs compare risk ratios (RR) or odds ratios (OR) between varenicline, bupropion, and NRT. For example, varenicline demonstrated a 124% higher abstinence rate than placebo and 22% higher than bupropion in pooled Phase III trials . Meta-analyses report RRs of 2.34 (vs. placebo) and 1.52 (vs. bupropion) for long-term abstinence .

Q. How do researchers standardize dosing regimens for varenicline in preclinical and clinical studies to optimize efficacy and safety?

  • Methodological Answer: Preclinical studies use dose-response curves to identify optimal doses (e.g., 1 mg/kg in rat Alzheimer’s models improved synaptic plasticity ). Clinically, varenicline is titrated to 1 mg twice daily (bid) after a 1-week ramp-up. Pharmacokinetic equivalence studies ensure consistency across formulations (e.g., oxalate vs. tartrate salts ). Trials monitor adverse events (e.g., nausea) and adjust dosing based on renal function or genetic polymorphisms in UGT2B7 .

Q. What methodological approaches assess the neuropsychiatric safety profile of varenicline in diverse populations?

  • Methodological Answer: Large cohort studies (e.g., General Practice Research Database analysis ) and reanalyses of RCTs use Cox proportional hazards models to compare suicidal behavior, depression, and aggression between varenicline and comparators. Propensity score matching in observational studies (e.g., Department of Defense data ) controls for confounding variables like psychiatric history.

Advanced Research Questions

Q. How can in vivo electrophysiological techniques elucidate varenicline’s effects on synaptic plasticity in Alzheimer’s disease models?

  • Methodological Answer: Hippocampal long-term potentiation (LTP) recordings and single-unit spike counts in Aβ-induced rat models quantify synaptic plasticity improvements. Western blotting of synaptic proteins (PSD-95, synaptophysin) links molecular changes to cognitive outcomes. Doses of 1 mg/kg in rats show significant LTP enhancement .

Q. What experimental designs resolve contradictions in reported neuropsychiatric risks associated with varenicline?

  • Methodological Answer: Sensitivity analyses in meta-analyses (e.g., 39 RCTs ) and subgroup stratification by psychiatric history clarify risk profiles. The EAGLES trial used dual primary endpoints (efficacy and neuropsychiatric safety) in smokers with/without mental disorders, finding no increased risk with varenicline . Conflicting results (e.g., self-harm hazard ratios of 1.12 vs. NRT ) are addressed through large-sample pharmacovigilance studies.

Q. What pharmacokinetic factors must be controlled in clinical trials to account for variability in varenicline’s therapeutic outcomes?

  • Methodological Answer: Genetic polymorphisms (e.g., UGT2B7) influence clearance rates, requiring genotyping in pharmacokinetic sub-studies . Urinary varenicline concentration variability (SD up to 1,052 ng/mL ) necessitates therapeutic drug monitoring. Biomarkers like CO or cotinine correlate with AUC0-24 and abstinence outcomes .

Q. How do researchers evaluate varenicline’s potential in non-nicotine substance use disorders (e.g., alcohol or opioids)?

  • Methodological Answer: Preclinical models (e.g., morphine-induced conditioned place preference in rodents ) test varenicline’s modulation of α4β2 nicotinic receptors. Clinical trials in alcohol use disorders measure craving reduction via the Alcohol Use Disorders Identification Test (AUDIT) and consumption frequency. Varenicline reduces alcohol craving independent of smoking status .

Contradiction Analysis

Q. How do cardiovascular risk findings for varenicline align or conflict with its neuropsychiatric safety data?

  • Analysis: Meta-analyses of 14 RCTs identified a 1.72-fold increased risk of serious cardiovascular events (Peto OR 1.72 ), contrasting with neuropsychiatric safety data showing no elevated suicide risk (OR 1.67; 95% CI 0.33–8.57 ). Methodological differences—cardiovascular studies focus on long-term RCTs, while neuropsychiatric analyses include observational cohorts—explain discrepancies.

Methodological Recommendations

  • For Efficacy Trials: Use CO-verified CARs at 12–52 weeks, stratified by psychiatric comorbidities .
  • For Safety Studies: Combine RCT reanalysis with real-world pharmacovigilance data to address rare adverse events .
  • For Precision Dosing: Incorporate UGT2B7 genotyping and biomarkers to personalize varenicline regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.